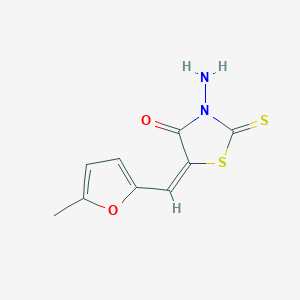![molecular formula C10H14N4O2S B2841391 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1798676-27-3](/img/structure/B2841391.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 1H-imidazo[1,2-b]pyrazole scaffold is a key structural unit for pharmaceutical, agrochemical, and material science applications . It has attracted much attention due to its diverse and very useful bioactivities, such as antimicrobial, anticancer, and anti-inflammatory .
Synthesis Analysis
The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The 1H-imidazo[1,2-b]pyrazole scaffold is a condensed five-membered N-heterocycle . It can also be considered as a potential non-classical isostere of indole .Chemical Reactions Analysis
The 1H-imidazo[1,2-b]pyrazole scaffold can undergo a fragmentation of the pyrazole ring, giving access to push–pull dyes with a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antibacterial and Antifungal Activities : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial and antifungal properties. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, certain imidazo[1,2-b]pyridazin-6-yl derivatives demonstrated significant anti-asthmatic activity, showcasing their potential in asthma management (Kuwahara et al., 1996).
Cancer Research : Compounds with the imidazo[1,2-a]pyridine core have been synthesized as potential antiulcer agents, showing promise in research targeting cancer-related pathways (Starrett et al., 1989). Moreover, derivatives of imidazo[1,2-a]pyrazine have been investigated for their anticancer properties, indicating their applicability in cancer treatment strategies (Temple et al., 1987).
Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides have been studied for their cardiac electrophysiological activity, offering insights into the development of new cardiac therapies (Morgan et al., 1990).
Heterocyclic Compound Synthesis : Efficient synthesis techniques for imidazo[1,2-b]pyrazole derivatives highlight the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Babariya & Naliapara, 2017).
Multifunctional Applications
Antioxidant, Analgesic, and Anti-inflammatory Properties : Research on celecoxib derivatives, including those related to imidazo[1,2-b]pyrazole structures, has unveiled their anti-inflammatory, analgesic, antioxidant, and potential anticancer activities. These findings suggest the broad therapeutic potential of these compounds across various medical conditions (Küçükgüzel et al., 2013).
Enzyme Inhibition and Molecular Docking Studies : Novel tribenzylaminobenzolsulphonylimine-based compounds have been developed for their antidiabetic, anticancer, anticholinergic activities, and their interactions with biological molecules have been explored through molecular docking studies, demonstrating their potential as multifunctional pharmaceutical agents (Mamedova et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c15-17(16,9-1-2-9)12-5-6-13-7-8-14-10(13)3-4-11-14/h3-4,7-9,12H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZUQNBNCQMRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2841309.png)
![2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide](/img/structure/B2841310.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2841314.png)
![6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2841318.png)
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2841319.png)

![3-amino-N-(2-chlorobenzyl)-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2841321.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B2841324.png)

![N-[4-(2-chloroacetyl)phenyl]furan-2-carboxamide](/img/structure/B2841326.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2841327.png)
![4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2841328.png)
![7-(4-bromophenyl)-N-(2-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2841331.png)